GCN2iB is a small molecule inhibitor specifically designed to target and inhibit the activity of GCN2 [, ]. GCN2, or general control nonderepressible kinase 2, is an evolutionary conserved kinase that plays a crucial role in the integrated stress response (ISR) [, ]. This kinase is activated primarily by uncharged tRNAs, signaling a shortage of amino acids within the cell []. Upon activation, GCN2 initiates a cascade of events that lead to a global reduction in protein translation, coupled with an increase in amino acid uptake and synthesis []. This carefully orchestrated response allows cells to adapt and survive under conditions of nutrient deprivation.
GCN2iB has emerged as a valuable tool in scientific research, particularly in exploring the role of GCN2 in various biological processes and disease models [, , , ]. Its ability to specifically inhibit GCN2 makes it a powerful tool for dissecting the complex signaling pathways and downstream effects associated with GCN2 activation.
GCN2iB is a small molecule compound that acts as an inhibitor of the general control nonderepressible 2 protein kinase, commonly referred to as GCN2. GCN2 is a serine/threonine-protein kinase that plays a crucial role in cellular responses to amino acid deficiency and stress. The activation of GCN2 leads to the phosphorylation of eukaryotic initiation factor 2 alpha, which inhibits global protein synthesis while allowing selective translation of specific mRNAs. GCN2iB has been identified as a potent activator of GCN2 under certain conditions, particularly in the context of cancer treatment, where it may enhance therapeutic efficacy when used alongside other treatments like asparaginase.
GCN2iB was developed as part of research aimed at understanding the modulation of the integrated stress response pathway. It belongs to a class of ATP-competitive inhibitors designed to target GCN2 specifically. The compound has been characterized through various biochemical assays and structural analyses to elucidate its mechanism of action and potential therapeutic applications, particularly in oncology.
The synthesis of GCN2iB involves several key steps that include:
The molecular structure of GCN2iB reveals a complex arrangement that facilitates its interaction with the GCN2 kinase domain. Key features include:
The precise molecular formula and molecular weight are critical for understanding its pharmacokinetic properties, although specific values were not detailed in the sources.
GCN2iB undergoes various biochemical interactions upon administration:
The mechanism by which GCN2iB exerts its effects involves:
While specific physical properties such as melting point or solubility were not detailed in the sources, general characteristics can be inferred based on similar compounds:
Chemical properties would include reactivity with biological targets (e.g., binding affinity for GCN2) and metabolic stability.
GCN2iB holds significant promise in various scientific applications:
GCN2 (General Control Nonderepressible 2) is an evolutionarily conserved serine/threonine kinase that functions as a primary sensor of amino acid starvation. During nutrient stress, uncharged tRNAs accumulate and bind to GCN2’s histidyl-tRNA synthetase (HisRS)-related domain, triggering kinase dimerization, autophosphorylation, and activation [1] [5]. Activated GCN2 phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51, initiating the integrated stress response (ISR). This phosphorylation event reduces global protein synthesis while enabling selective translation of transcription factors like ATF4 (Activating Transcription Factor 4) [5] [8]. ATF4 upregulates genes involved in amino acid metabolism, transport (e.g., SLC7A11/xCT), and antioxidant responses, thereby restoring cellular homeostasis [5] [10].
A critical downstream effector of the GCN2-ATF4 axis is Sestrin2, which links amino acid deprivation to mTORC1 regulation. Under prolonged amino acid scarcity, ATF4 induces Sestrin2 expression, which inhibits mTORC1 lysosomal localization by blocking Rag GTPase activity. This sustains mTORC1 suppression, enabling autophagy and metabolic adaptation [1] [5]. Genetic studies in mouse embryonic fibroblasts (MEFs) confirm that Gcn2 or Atf4 knockout abolishes Sestrin2 induction and reactivates mTORC1 within 24 hours of leucine deprivation [1].
Table 1: GCN2-Mediated Cellular Responses to Amino Acid Deprivation
Stress Signal | GCN2 Activator | Downstream Effector | Biological Outcome |
---|---|---|---|
Uncharged tRNA accumulation | HisRS domain binding | eIF2α phosphorylation | Global translation attenuation |
Leucine deprivation | Autophosphorylation | ATF4 translation | Sestrin2 transcription |
Glutamine starvation | Kinase dimerization | Sestrin2 induction | mTORC1 inhibition |
Oxidative stress | tRNA binding | Amino acid transporters | Redox homeostasis |
GCN2iB is a Type I½ ATP-competitive inhibitor designed to target the nucleotide-binding cleft of GCN2. Structural analyses reveal that it stabilizes a unique "DFG-in/αC-helix-out" conformation, distinct from classical Type I or II inhibitors [2] [7]. At nanomolar concentrations (IC₅₀ ~20–100 nM), GCN2iB displaces ATP, suppressing GCN2 autophosphorylation and eIF2α phosphorylation [2] [10]. Paradoxically, at low micromolar concentrations (1–5 μM), GCN2iB activates GCN2 by enhancing its affinity for ATP through allosteric mechanisms. This bimodal action follows a Gaussian activation-inhibition curve, where kinase activity peaks at intermediate concentrations before declining at higher doses [7] [10].
This paradoxical activation is independent of GCN2’s regulatory domains (e.g., RWD, pseudo-kinase domains). Mutant GCN2 proteins lacking functional tRNA-binding domains or derived from pulmonary veno-occlusive disease (PVOD) patients retain responsiveness to GCN2iB-induced activation, confirming direct kinase targeting [2] [10]. Similar effects occur with other ATP-competitive inhibitors:
Table 2: Pharmacological Modulators of GCN2 Activity
Compound | Primary Target | Effect on GCN2 | Concentration Range | Mechanism |
---|---|---|---|---|
GCN2iB | GCN2 ATP-binding cleft | Inhibition → Activation | 20 nM (inhibition); 1–5 μM (activation) | DFG-in/αC-helix-out conformation |
Neratinib | ErbB kinases | Activation | >1 μM | Increased ATP affinity |
Halofuginone | Prolyl-tRNA synthetase | Indirect activation | 12.5–25 nM | Uncharged tRNA accumulation |
A92 | GCN2 | Inhibition → PERK activation | >10 μM | Off-target PERK induction |
The ISR integrates signals from four eIF2α kinases—GCN2, PERK, PKR, and HRI—that converge on eIF2α phosphorylation. GCN2iB disrupts this pathway by directly inhibiting GCN2-mediated eIF2α phosphorylation. Phosphorylated eIF2α (p-eIF2α) inhibits the guanine nucleotide exchange factor eIF2B, stalling translation initiation. Concurrently, p-eIF2α enables preferential translation of ATF4 mRNA via upstream open reading frames (uORFs), driving expression of adaptive genes (e.g., amino acid synthesis enzymes, chaperones) [5] [8].
GCN2iB’s blockade of eIF2α phosphorylation has cascading effects:
Quadruple-knockout cells (lacking all four eIF2α kinases) exhibit complete loss of eIF2α phosphorylation under diverse stressors (e.g., UV, arsenate, anoxia), confirming no redundant kinases exist [8]. Thus, GCN2iB’s efficacy depends on cellular context and coexisting stresses.
Table 3: ISR Modulation by Pharmacological Agents
Intervention | Targeted Kinase | eIF2α Phosphorylation | ATF4 Induction | Functional Outcome |
---|---|---|---|---|
GCN2iB (low dose) | GCN2 | ↓↓↓ | ↓↓ | Reduced amino acid stress response |
GCN2iB (high dose) | GCN2 | ↑ (via allostery) | ↑ | Paradoxical ISR activation |
Tunicamycin + GSK2656157 | PERK | ↔ (GCN2-mediated) | ↔ | Compensatory GCN2 activation |
Halofuginone | Indirect (tRNA) | ↑↑↑ | ↑↑ | Sustained ISR activity |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0